molecular formula C5H5NO2S2 B3056747 Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide CAS No. 73909-05-4

Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide

Cat. No.: B3056747
CAS No.: 73909-05-4
M. Wt: 175.2 g/mol
InChI Key: FPVZCZACFVXKAJ-UHFFFAOYSA-N
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Description

Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide, is a heterocyclic compound containing sulfur and nitrogen atoms. It is known for its unique chemical structure and properties, making it a valuable compound in various scientific research fields. The compound has a molecular formula of C5H5NO2S2 and a molecular weight of 175.229 g/mol .

Mechanism of Action

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions of “Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide” with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Thiophene derivatives have been found to influence various biochemical pathways, but the specific pathways affected by “this compound” and their downstream effects require further investigation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide, typically involves the thiocyanation of 2,3-dihydrothiophene 1,1-dioxide. One common method includes the reaction of 2,3-dihydrothiophene 1,1-dioxide with thiocyanogen (SCN)2 in the presence of a suitable solvent such as acetonitrile. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide, has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide, is unique due to the presence of both the thiocyanato and dioxide groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(1,1-dioxo-2,3-dihydrothiophen-3-yl) thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S2/c6-4-9-5-1-2-10(7,8)3-5/h1-2,5H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVZCZACFVXKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)SC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73909-05-4
Record name Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073909054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,1-dioxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202492
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide
Reactant of Route 2
Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide
Reactant of Route 3
Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide
Reactant of Route 4
Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide
Reactant of Route 5
Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide
Reactant of Route 6
Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide

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